(5-Cyclopropylpyridin-2-yl)methanamine
Overview
Description
(5-Cyclopropylpyridin-2-yl)methanamine is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of pyridine and is structurally characterized by the presence of a cyclopropyl group attached to the pyridine ring. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of (5-Cyclopropylpyridin-2-yl)methanamine involves several steps. One common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide to form 5-cyclopropylpyridine. This intermediate is then subjected to reductive amination using formaldehyde and ammonia to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
(5-Cyclopropylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
(5-Cyclopropylpyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Cyclopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways .
Comparison with Similar Compounds
(5-Cyclopropylpyridin-2-yl)methanamine is structurally similar to other pyridine derivatives, such as:
2-Pyridinemethanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
5-Cyclopropyl-2-pyridinemethanol: Contains a hydroxyl group instead of an amine group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and potential biological activities.
Properties
IUPAC Name |
(5-cyclopropylpyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXOQJCMVFNCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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